methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a furan ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate typically involves the condensation of 1H-indole carbaldehyde oxime with a furan derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include:
Temperature: Typically around 50°C
Solvent: Dry acetone
Catalyst: Anhydrous potassium carbonate
The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate stands out due to its unique combination of an indole and furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 5-[(2-hydroxy-3-nitrosoindol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-21-15(19)12-7-6-9(22-12)8-17-11-5-3-2-4-10(11)13(16-20)14(17)18/h2-7,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIJDZRTSVQRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3C(=C2O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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